molecular formula C14H15F2N3O2S B2362505 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034334-29-5

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2362505
CAS No.: 2034334-29-5
M. Wt: 327.35
InChI Key: QVJBRLGPLUBLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide” is a small molecule that has been described in the context of mitofusin activators . These activators are useful for treating diseases or disorders associated with a mitochondria-associated disease, disorder, or condition such as diseases or disorders associated with mitofusin 1 (MFN1) and/or mitofusin 2 (MFN2), or mitochondrial dysfunction .


Molecular Structure Analysis

The molecular structure of this compound includes a 4,4-difluorocyclohexyl group, a 1,2,4-oxadiazol group, and a thiophene-3-carboxamide group . The difluorocyclohexyl group is a six-membered ring with two fluorine atoms attached to the same carbon. The 1,2,4-oxadiazol group is a five-membered ring containing three nitrogen atoms and one oxygen atom. The thiophene-3-carboxamide group is a five-membered ring containing a sulfur atom, with a carboxamide group attached at the 3-position .

Scientific Research Applications

Heterocyclic Synthesis

  • Compounds similar to the specified chemical have been studied for their potential in synthesizing new antibiotic and antibacterial drugs. For example, thiophene-2-carboxamide derivatives have shown promising results in antibiotic research (Ahmed, 2007).

Antiepileptic Activity

  • Research on 1,3,4-oxadiazoles, structurally similar to the specified compound, has demonstrated potential in the development of antiepileptic drugs (Rajak et al., 2013).

Polymer Synthesis

  • Fluorinated heterocyclic polyamides, containing units like 1,3,4-oxadiazole, have been synthesized for their high thermal stability, electrical insulating properties, and mechanical robustness, indicating applications in material science (Hamciuc et al., 2001).

Liquid Crystal Research

  • Studies on thiophene-based 1,3,4-oxadiazole derivatives have revealed their applications in liquid crystal technology, particularly in displaying enantiotropic mesophases (Han et al., 2008).

Anticancer Evaluation

  • Similar chemical structures have been explored for their anticancer activities. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising results against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial Applications

  • Novel compounds with structures like thiophene-2-carboxamides have shown potential in antimicrobial applications, revealing their importance in pharmaceutical research (Sowmya et al., 2018).

Histone Deacetylase Inhibition

  • Trifluoroacetylthiophene carboxamides, related to the compound , have been identified as class II HDAC inhibitors, suggesting their use in cancer therapy (Muraglia et al., 2008).

Mechanism of Action

Target of Action

The primary target of the compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is the MAO-B enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

This compound interacts with its target, the MAO-B enzyme, by binding to it

Biochemical Pathways

The compound’s interaction with the MAO-B enzyme suggests that it may affect the metabolic pathways of monoamine neurotransmitters . These neurotransmitters include dopamine, norepinephrine, and serotonin, which play key roles in mood regulation, cognition, and motor control.

Pharmacokinetics

The compound is known to be soluble in dmso , which may influence its bioavailability.

Action Environment

Factors such as ph and temperature could potentially affect the compound’s activity, as the compound was tested in a solution with a ph of 75 at 2°C .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a therapeutic agent for diseases or disorders associated with mitochondrial dysfunction . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2S/c15-14(16)4-1-9(2-5-14)12-18-11(21-19-12)7-17-13(20)10-3-6-22-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJBRLGPLUBLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CSC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.